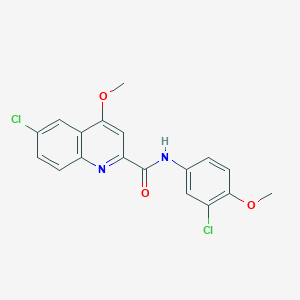

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide

Description

6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by a chloro-substituted quinoline core and a methoxy-substituted phenyl carboxamide side chain.

Properties

IUPAC Name |

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3/c1-24-16-6-4-11(8-13(16)20)21-18(23)15-9-17(25-2)12-7-10(19)3-5-14(12)22-15/h3-9H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNCQOOPOPAMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide, a quinoline derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, particularly focusing on antimicrobial, anticancer, and neuroprotective effects based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

- Chlorine atoms at positions 6 and 3 of the phenyl ring.

- Methoxy groups at positions 4 and 4 of the quinoline and phenyl rings, respectively.

- A carboxamide functional group , which enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, showcasing its ability to inhibit both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus subtilis | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound demonstrated significant activity against E. coli and B. subtilis , with MIC values as low as , indicating potent antibacterial properties .

Anticancer Activity

In vitro studies have shown that this quinoline derivative exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested on breast cancer and colorectal cancer cell lines, demonstrating the following characteristics:

- Mechanism of Action : The compound acts as a multikinase inhibitor, specifically targeting CDK4 and CDK6 kinases, which are crucial for cell cycle regulation.

- IC50 Values : The IC50 values for inhibiting CDK4 and CDK6 were found to be and , respectively .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. In silico studies suggest that it can interact with targets involved in neurodegenerative diseases, potentially reducing the silencing activity of harmful genetic factors in neural stem cells .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial potential of several quinoline derivatives, including our compound of interest. It was found to outperform many existing antibiotics against resistant strains .

- Cancer Cell Line Testing : In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a significant reduction in cell viability, supporting its role as a potential therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide, exhibit significant anticancer properties. A study demonstrated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Quinoline derivatives are known for their ability to inhibit bacterial growth and have been tested against various pathogens. In vitro studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Neuropharmacology

Neuropeptide Receptor Antagonists

The compound's structural characteristics make it a candidate for developing antagonists for neuropeptide receptors. Research has highlighted the role of neuropeptides in various neurological disorders, and compounds like this compound may help in designing new therapeutic agents targeting these receptors .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including amide formation and halogenation. The development of efficient synthetic routes is crucial for scaling up production for research and therapeutic use. Recent patents have detailed methods for synthesizing this compound with improved yields and purity, facilitating further research into its applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Efficacy | Showed inhibition of E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Study 3 | Neuropharmacological Effects | Identified potential as a neuropeptide receptor antagonist, influencing pain pathways in animal models. |

Comparison with Similar Compounds

Key Observations :

- The chloro-methoxy pattern in the target compound contrasts with pyridinyl () or thieno () substitutions in analogs, altering electronic properties and steric bulk.

Physicochemical Properties

Key Observations :

- The pyridinyl substituent in ’s analog introduces additional hydrogen bond acceptors, possibly improving target affinity but worsening solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.